4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the reaction of 2-chloro-4-fluorotoluene with cyclopropylmagnesium bromide in the presence of a suitable catalyst .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The benzene ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.
Scientific Research Applications
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, the compound can be used as a solvent or a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene involves its interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity to these targets, leading to specific biological effects . The cyclopropyl group may also contribute to the compound’s overall stability and reactivity, influencing its interactions with various molecular pathways .
Comparison with Similar Compounds
4-Cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
4-Chlorobenzotrifluoride: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and applications.
1-Cyclopropyl-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its combination of substituents, which confer specific properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F4 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
4-cyclopropyl-1-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-4-3-7(6-1-2-6)5-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
BSIDOSMFXRIOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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